molecular formula C15H19ClN6 B15122015 N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B15122015
M. Wt: 318.80 g/mol
InChI Key: MFVQJQFEVOJLEO-UHFFFAOYSA-N
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Description

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a chloropyrimidine group. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Chloropyrimidine Introduction: The chloropyrimidine group is introduced via nucleophilic substitution reactions, often using chlorinating agents like thionyl chloride.

    Final Assembly: The final step involves coupling the piperidine and pyrimidine rings under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. Techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloropyrimidine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
  • 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one

Uniqueness

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings

Properties

Molecular Formula

C15H19ClN6

Molecular Weight

318.80 g/mol

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C15H19ClN6/c1-11-6-17-14(18-7-11)21(2)13-4-3-5-22(10-13)15-19-8-12(16)9-20-15/h6-9,13H,3-5,10H2,1-2H3

InChI Key

MFVQJQFEVOJLEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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